Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone
Description
Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone is a complex organic compound featuring a furan ring, a piperidine ring, and a morpholine moiety
Properties
IUPAC Name |
furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3/c18-17(19,20)15(22-6-9-25-10-7-22)11-21-14-1-4-23(5-2-14)16(24)13-3-8-26-12-13/h3,8,12,14-15,21H,1-2,4-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOCOCHIYXZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(C(F)(F)F)N2CCOCC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving acetylenic compounds and carbonyl groups under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine derivatives and suitable electrophiles.
Attachment of the Morpholine Moiety: The morpholine group can be attached via nucleophilic substitution reactions, where morpholine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can lead to the formation of tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Furan-2,3-diones.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted piperidine and morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine moiety can interact with hydrogen bond donors or acceptors, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone
- Thiophene-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone
- Pyrrole-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone
Uniqueness
Furan-3-yl-[4-[(3,3,3-trifluoro-2-morpholin-4-ylpropyl)amino]piperidin-1-yl]methanone is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to thiophene or pyrrole analogs. The trifluoromethyl group further enhances its chemical stability and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
